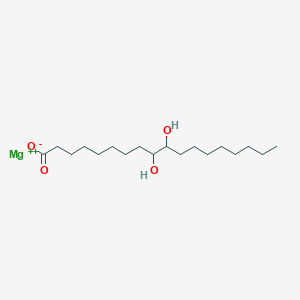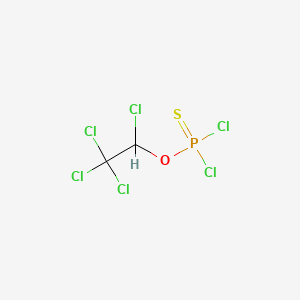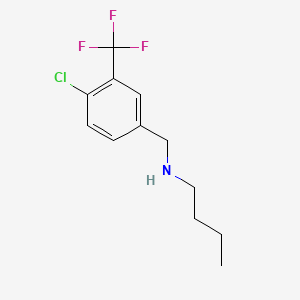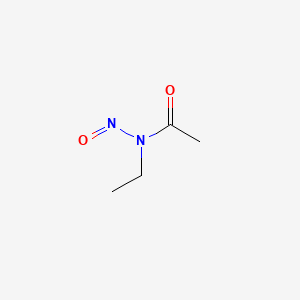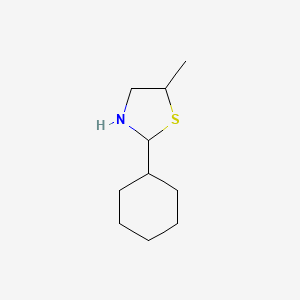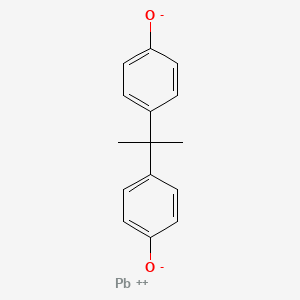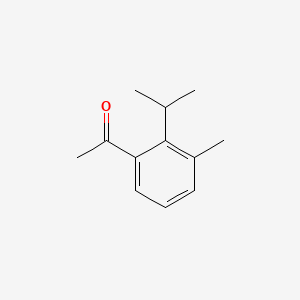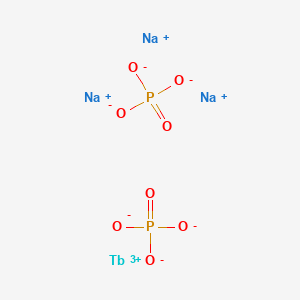
Trisodium terbium bis(phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium terbium bis(phosphate) is an inorganic compound with the molecular formula Na₃O₈P₂Tb. It is a complex salt that combines terbium, a rare earth element, with phosphate groups. This compound is known for its unique luminescent properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trisodium terbium bis(phosphate) typically involves the reaction of terbium nitrate with sodium phosphate under controlled conditions. The reaction can be represented as follows: [ \text{Tb(NO}_3\text{)}_3 + 2\text{Na}_3\text{PO}_4 \rightarrow \text{Na}_3\text{O}_8\text{P}_2\text{Tb} + 3\text{NaNO}_3 ]
Industrial Production Methods: Industrial production of trisodium terbium bis(phosphate) involves similar chemical reactions but on a larger scale. The process includes:
Raw Material Preparation: High-purity terbium nitrate and sodium phosphate are prepared.
Reaction Process: The reactants are mixed in a controlled environment to ensure complete reaction.
Post-Treatment: The product is filtered, washed, and dried to obtain pure trisodium terbium bis(phosphate).
Chemical Reactions Analysis
Types of Reactions: Trisodium terbium bis(phosphate) can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to changes in its luminescent properties.
Reduction: Reduction reactions can alter the oxidation state of terbium, affecting the compound’s overall stability.
Substitution: Phosphate groups can be substituted with other anions, leading to the formation of different terbium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various anions such as sulfate or carbonate can be introduced under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce terbium oxide, while substitution reactions can yield different terbium salts .
Scientific Research Applications
Trisodium terbium bis(phosphate) has a wide range of applications in scientific research, including:
Chemistry: Used as a luminescent probe in analytical chemistry for detecting phosphate ions.
Medicine: Investigated for potential use in imaging and diagnostic applications due to its unique luminescent properties.
Industry: Utilized in the production of luminescent materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism by which trisodium terbium bis(phosphate) exerts its effects is primarily through its interaction with phosphate groups. The terbium ion forms strong ionic bonds with phosphate, leading to the formation of stable complexes. These complexes exhibit unique luminescent properties due to the electronic transitions within the terbium ion. The molecular targets include phosphorylated proteins and other phosphate-containing molecules, and the pathways involved are primarily related to luminescence and energy transfer .
Comparison with Similar Compounds
Trisodium phosphate (Na₃PO₄): A common inorganic compound used in cleaning agents and as a food additive.
Terbium oxide (Tb₂O₃): A terbium compound used in phosphors and other luminescent materials.
Comparison: Trisodium terbium bis(phosphate) is unique due to its combination of terbium and phosphate, which imparts distinct luminescent properties not found in other similar compounds. While trisodium phosphate is widely used for its chemical properties, the addition of terbium in trisodium terbium bis(phosphate) enhances its applicability in luminescent and analytical applications .
Properties
CAS No. |
55859-87-5 |
|---|---|
Molecular Formula |
Na3O8P2Tb |
Molecular Weight |
417.84 g/mol |
IUPAC Name |
trisodium;terbium(3+);diphosphate |
InChI |
InChI=1S/3Na.2H3O4P.Tb/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);/q3*+1;;;+3/p-6 |
InChI Key |
FKZPKZCANNVNHO-UHFFFAOYSA-H |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Tb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


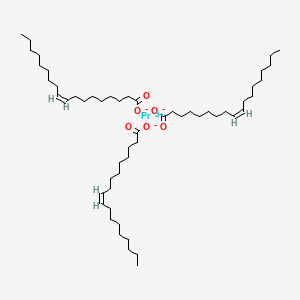
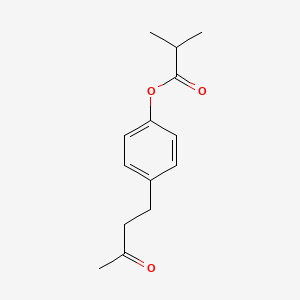

![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)


